molecular formula C19H26N2O5 B1428461 Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate CAS No. 1312118-12-9

Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate

Cat. No.: B1428461
CAS No.: 1312118-12-9
M. Wt: 362.4 g/mol
InChI Key: BEVQLMNMQJSUMF-UHFFFAOYSA-N
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Description

Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a formyl group attached to a benzoate ester. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.

    Esterification: The final step involves esterification to form the benzoate ester using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Deprotection: Trifluoroacetic acid (TFA)

Major Products

    Oxidation: Carboxylic acid derivative

    Reduction: Alcohol derivative

    Deprotection: Free amine derivative

Scientific Research Applications

Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate depends on its specific application. In drug development, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The formyl group can participate in various biochemical reactions, including Schiff base formation with amines, which is important in enzyme catalysis and protein modification.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(tert-butoxycarbonylamino)-3-(piperidin-3-yl)propanoate
  • Methyl 3-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)propanoate

Uniqueness

Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate is unique due to the presence of both a formyl group and a Boc-protected piperidine ring. This combination of functional groups allows for diverse chemical transformations and applications in various fields of research.

Properties

IUPAC Name

methyl 5-formyl-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-19(2,3)26-18(24)20-14-6-5-9-21(11-14)16-8-7-13(12-22)10-15(16)17(23)25-4/h7-8,10,12,14H,5-6,9,11H2,1-4H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVQLMNMQJSUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=C(C=C2)C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate

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